(R)-Dimethyl 2-bromopentanedioate
Description
Its structure features a pentanedioate backbone substituted with a bromine atom at the 2-position and methyl ester groups at the terminal carboxylates. The (R)-enantiomer is of particular interest due to its stereochemical influence on reactivity and biological activity.
Properties
Molecular Formula |
C7H11BrO4 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
dimethyl (2S)-2-bromopentanedioate |
InChI |
InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
MUPSZQADJPIQMZ-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)Br |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Dimethyl 2-bromopentanedioate can be synthesized through the esterification of 2-bromopentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
Industrial production of ®-Dimethyl 2-bromopentanedioate follows similar synthetic routes but on a larger scale. The process involves the continuous addition of 2-bromopentanedioic acid and methanol into a reactor with an acid catalyst. The reaction mixture is then heated under reflux conditions, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-Dimethyl 2-bromopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pentanedioates.
Reduction: Formation of 2-bromopentanediol.
Hydrolysis: Formation of 2-bromopentanedioic acid.
Scientific Research Applications
®-Dimethyl 2-bromopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Dimethyl 2-bromopentanedioate involves its reactivity as an ester and a brominated compound. The ester groups can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates and transition states.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally or functionally related brominated compounds:
(a) Methyl 2-Bromobenzoate
- Structure : Aromatic bromoester with a methyl ester and bromine on the benzene ring.
- Reactivity : Bromine in aromatic systems undergoes electrophilic substitution, whereas aliphatic bromine (as in the target compound) favors nucleophilic substitution. Methyl 2-Bromobenzoate is often used in Suzuki-Miyaura couplings, whereas aliphatic brominated diesters like (R)-Dimethyl 2-bromopentanedioate may participate in alkylation or cyclization reactions .
(b) Dimethyl Fumarate (DMF)
- Structure: Unsaturated diester (non-brominated) with trans-configuration.
- Function : DMF is a therapeutic agent for multiple sclerosis, acting via Nrf2 pathway activation. In contrast, brominated diesters like (R)-Dimethyl 2-bromopentanedioate are more likely to serve as synthetic intermediates rather than direct pharmaceuticals. DMF’s efficacy in reducing relapse rates (24.5% vs. 9.6% for IFNβ-1a in clinical studies) highlights the importance of functional groups in biological activity, a principle applicable to brominated analogs .
(c) Brominated Aliphatic Compounds
- Example : 1,5-Dibromopentane (mentioned in ).
- Reactivity : As a dihalide, 1,5-Dibromopentane undergoes elimination or nucleophilic substitution. Comparatively, (R)-Dimethyl 2-bromopentanedioate’s ester groups stabilize adjacent bromine, altering reaction pathways (e.g., favoring SN2 mechanisms or stereospecific transformations) .
Key Structural and Functional Differences
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